molecular formula C21H17NO5S B14187801 {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-20-3

{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid

Cat. No.: B14187801
CAS No.: 920982-20-3
M. Wt: 395.4 g/mol
InChI Key: CFUDBEWJWALWEI-UHFFFAOYSA-N
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Description

{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound that features a carbazole moiety linked to an acetic acid group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps. One common route starts with the sulfonylation of carbazole to introduce the 4-methylbenzenesulfonyl group. This is followed by the etherification of the sulfonylated carbazole with a suitable acetic acid derivative under basic conditions. The reaction conditions often involve the use of strong bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the ether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler hydrocarbon.

Scientific Research Applications

Chemistry

In chemistry, {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound could be used to study the effects of carbazole derivatives on biological systems. Its potential interactions with proteins and other biomolecules make it a candidate for drug development studies.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Carbazole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound, carbazole, is a well-known heterocyclic aromatic compound with various applications.

    4-Methylbenzenesulfonyl Chloride: This compound is used in the sulfonylation step of the synthesis and has similar reactivity.

    Acetic Acid Derivatives: Various acetic acid derivatives can be used in the etherification step.

Uniqueness

What sets {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid apart is its combination of a carbazole moiety with a sulfonyl group and an acetic acid linkage

Properties

CAS No.

920982-20-3

Molecular Formula

C21H17NO5S

Molecular Weight

395.4 g/mol

IUPAC Name

2-[9-(4-methylphenyl)sulfonylcarbazol-2-yl]oxyacetic acid

InChI

InChI=1S/C21H17NO5S/c1-14-6-9-16(10-7-14)28(25,26)22-19-5-3-2-4-17(19)18-11-8-15(12-20(18)22)27-13-21(23)24/h2-12H,13H2,1H3,(H,23,24)

InChI Key

CFUDBEWJWALWEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2C=C(C=C4)OCC(=O)O

Origin of Product

United States

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